molecular formula C20H16N2O5 B11557767 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate

Cat. No.: B11557767
M. Wt: 364.4 g/mol
InChI Key: QXXZYVLIECCRKL-UHFFFAOYSA-N
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Description

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a nitrofuran moiety and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate typically involves a multi-step process:

    Formation of the Imine Linkage: The initial step involves the condensation of 2,4-dimethylbenzaldehyde with aniline to form the imine intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions.

    Esterification: The imine intermediate is then reacted with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amine derivatives of the imine linkage.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to the presence of the nitrofuran moiety.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate is primarily related to its ability to interact with biological macromolecules:

    Molecular Targets: The nitrofuran moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of bacterial growth.

    Pathways Involved: The compound can induce oxidative stress in bacterial cells, leading to cell damage and death.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate
  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrothiophene-2-carboxylate
  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitropyrrole-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of the nitrofuran moiety and the imine linkage, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity due to the electronic and steric effects of the furan ring.

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C20H16N2O5/c1-13-3-8-17(14(2)11-13)21-12-15-4-6-16(7-5-15)26-20(23)18-9-10-19(27-18)22(24)25/h3-12H,1-2H3

InChI Key

QXXZYVLIECCRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-])C

Origin of Product

United States

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